5-(Tributylstannyl)-2-(trimethylsilyl)thiazole

Übersicht

Beschreibung

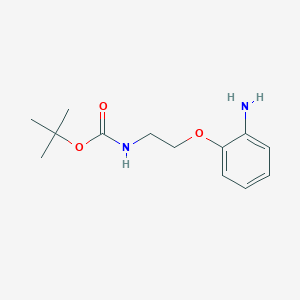

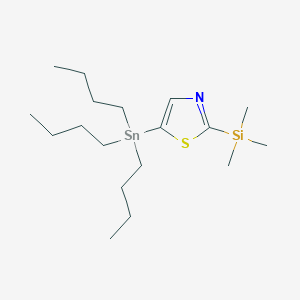

5-(Tributylstannyl)-2-(trimethylsilyl)thiazole is a chemical compound with the molecular formula C15H29NSSn . It is also known by several synonyms such as 5-tributylstannyl-1,3-thiazole, 5-tributylstannyl thiazole, and tributyl thiazol-5-yl stannane . The compound has a molecular weight of 374.174 g/mol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CCCC [Sn] (CCCC) (CCCC)C1=CN=CS1 . This indicates that the compound contains a thiazole ring with a tributylstannyl group at the 5-position . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved literature, thiazole derivatives have been studied for their reactivity . For instance, imidazoles, which are structurally similar to thiazoles, have been synthesized through regiocontrolled methods .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

5-(Tributylstannyl)-2-(trimethylsilyl)thiazole and related compounds are primarily used in chemical synthesis. They are involved in various reactions, such as the Stille cross-coupling reaction, which is pivotal for creating complex molecules. For instance, the compound 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole is used to convert aryl- and heteroaryl-halides into 5-aryl- and 5-heteroaryl-1H-tetrazoles, a process catalyzed by copper(I) iodide and palladium (Bookser, 2000). Furthermore, this compound is utilized in the synthesis of optically pure cyclohex-2-enones (Takano et al., 1993).

Optoelectronic Properties

The compound plays a role in the field of optoelectronics. A study demonstrates the preparation of 2,5-bis(tributylstannyl)thiophene 1,1-dioxide from 2,5-bis(trimethylsilyl)thiophene 1,1-dioxide, which is then used in Stille cross-coupling reactions to synthesize thiophene 1,1-dioxides with various electronic properties (Tsai et al., 2013).

Synthesis of Pharmaceuticals

This compound derivatives are also employed in the synthesis of pharmaceuticals. The palladium-catalyzed cross-coupling reaction of 5-iodo-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)imidazole-4- carboxamide with various terminal alkynes, including trimethyl-[(tributylstannyl)ethynyl]silane, produces derivatives with potential antitumor activity (Minakawa et al., 1991).

Limitations in Chemical Reactions

It's important to note that the use of this compound can have limitations in certain chemical reactions. For example, attempts to couple 5-iodocytosine with 2-trimethylstannylthiazole were not successful, indicating the complexity and specificity of reactions involving these compounds (Peters et al., 1991).

Safety and Hazards

The compound is harmful if inhaled, swallowed, or in contact with skin. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. In case of exposure, it is advised to wash with plenty of soap and water, avoid breathing dust/fume/gas/mist/vapors/spray, and seek medical attention if feeling unwell .

Zukünftige Richtungen

Thiazolo[5,4-d]thiazole derivatives, which include 5-(Tributylstannyl)-2-(trimethylsilyl)thiazole, have shown promising properties in the field of organic electronics . They have been recognized for their potential in organic photovoltaics . Given their cost-effectiveness, ease of synthesis, and unique properties, these materials present a compelling case for further exploration in solid-state photonic and fluorescence-based optical devices .

Eigenschaften

IUPAC Name |

trimethyl-(5-tributylstannyl-1,3-thiazol-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NSSi.3C4H9.Sn/c1-9(2,3)6-7-4-5-8-6;3*1-3-4-2;/h4H,1-3H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDBFKNYSNAIIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NSSiSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Azetidin-1-yl)methyl]aniline](/img/structure/B3120396.png)

![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)